2-(2-oxopyrrolidin-1-yl)butanoic Acid 2-(2-oxopyrrolidin-1-yl)butanoic Acid Etiracetam intermediate and a metabolite.
Brand Name: Vulcanchem
CAS No.: 67118-31-4
VCID: VC21335277
InChI: InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
SMILES: CCC(C(=O)O)N1CCCC1=O
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

2-(2-oxopyrrolidin-1-yl)butanoic Acid

CAS No.: 67118-31-4

Cat. No.: VC21335277

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(2-oxopyrrolidin-1-yl)butanoic Acid - 67118-31-4

CAS No. 67118-31-4
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 2-(2-oxopyrrolidin-1-yl)butanoic acid
Standard InChI InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)
Standard InChI Key IODGAONBTQRGGG-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1CCCC1=O
Canonical SMILES CCC(C(=O)O)N1CCCC1=O
Appearance White to Off-White Solid
Melting Point 154 - 157°C

Chemical Identity and Structure

Nomenclature and Identification

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is identified by several key parameters that allow for its precise cataloging in chemical databases and research literature. The compound possesses a specific stereochemistry at the C-2 position, which significantly influences its biological activity and chemical behavior.

The compound is registered under multiple identification systems, as detailed in Table 1:

ParameterValue
IUPAC Name(S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
CAS Number102849-49-0
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
European Community (EC) Number600-362-5
UNIIS19061909R
ChEBI IDCHEBI:143418
ChEMBL IDCHEMBL1287

The compound is also known by several synonyms, including UCB-L 057, Levetiracetam-1, Levetiracetam Acid Imp, and Levetiracetam Metabolite, reflecting its relationship to the anticonvulsant drug Levetiracetam .

Structural Characteristics

The molecular structure of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid features a pyrrolidinone ring (a five-membered lactam) attached to a butanoic acid moiety. The stereogenic center at the C-2 position of the butanoic acid chain has the S configuration, which is critical for its specific biological activities .

The structural representation can be characterized by:

  • A pyrrolidinone ring with a carbonyl group at position 2

  • A butanoic acid side chain connected to the nitrogen of the pyrrolidinone

  • A stereogenic center at the alpha carbon of the butanoic acid chain with S configuration

Physical and Chemical Properties

Physical Characteristics

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid presents as a white to off-white solid with specific physical properties that determine its handling and storage requirements. These properties are crucial for researchers and pharmaceutical manufacturers working with this compound.

Table 2 summarizes the key physical properties of the compound:

PropertyValue
Physical StateSolid
ColorWhite to Off-White
Melting Point118-121°C
Boiling Point371.0±25.0 °C (Predicted)
Density1.227±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Acetone, Chloroform, Methanol
pKa3.76±0.10 (Predicted)

The compound requires specific storage conditions, being recommended to be kept sealed in a dry environment and stored in a freezer below -20°C to maintain its stability and purity .

Chemical Reactivity

Biological Activity and Pharmacological Properties

Pharmacological Applications

The primary significance of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid lies in its relationship to Levetiracetam and its potential neuroprotective properties. As Levetiracetam is widely used in the treatment of epilepsy, understanding the properties and biological activities of its metabolites and impurities, including (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is important for comprehensive pharmacological research .

The compound may have applications in:

  • Neurological research, particularly in epilepsy studies

  • Development of new anticonvulsant medications

  • Understanding the metabolic pathway of Levetiracetam in vivo

Analytical Considerations

Reference Standards

Research Applications

Pharmaceutical Development

As an impurity in Levetiracetam synthesis and a potential metabolite, (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid plays a significant role in pharmaceutical development:

These applications make the compound valuable in pharmaceutical research and development, particularly in the field of anticonvulsant medications .

Structure-Activity Relationship Studies

The structural features of (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, particularly its stereochemistry, make it interesting for structure-activity relationship (SAR) studies. By comparing its activity with related compounds, researchers can gain insights into:

  • The importance of stereochemistry for biological activity

  • The role of specific functional groups in interacting with biological targets

  • Potential modifications that could enhance therapeutic efficacy or reduce side effects

Such studies contribute to our understanding of how molecular structure influences biological activity and can guide the development of new therapeutic agents .

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, each with its unique properties and applications. Table 3 presents a comparison of the compound with some of its structural analogs:

Compound NameCAS NumberKey Differences
1-Methyl-5-oxopyrrolidine-2-carboxylic acid72442-37-6Contains a methyl group instead of butanoic acid
1-Stearoylpyrrolidine-2-carboxylic acid113845-55-9Contains a long-chain fatty acid moiety
(R)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid952345-00-5Has R configuration instead of S
2-(2,5-Dioxopyrrolidin-1-yl)-4-methylpentanoic acid499183-16-3Contains an additional carbonyl group in the pyrrolidine ring

These structural relationships help in understanding how minor modifications to the molecular structure can influence the chemical and biological properties of the compound .

Relationship to Levetiracetam

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid is closely related to Levetiracetam, an established anticonvulsant medication. The main structural difference is that (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid contains a carboxylic acid group where Levetiracetam has an amide group. This relationship is significant because:

  • It may explain some shared pharmacological properties

  • It suggests potential metabolic pathways for Levetiracetam in vivo

  • It provides insights into structure-activity relationships important for drug development

Understanding this relationship contributes to our knowledge of how structural modifications affect the pharmacological properties of these compounds .

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